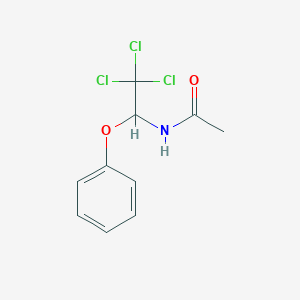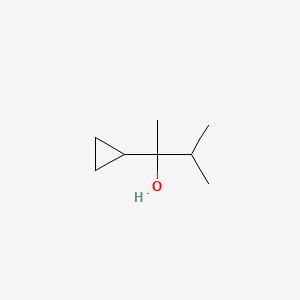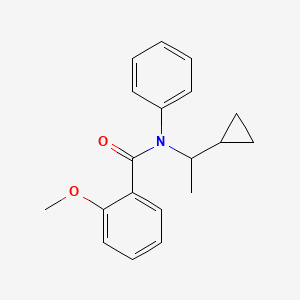
2-(4-benzylpiperazin-1-yl)-N'-(3-fluorobenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ベンジルピペラジン-1-イル)-N’-(3-フルオロベンジリデン)アセトヒドラジドは、化学、生物学、医学、および産業など、さまざまな分野で潜在的な用途を持つ合成有機化合物です。この化合物は、ベンジルピペラジン部分とフルオロベンジリデン基の存在を特徴としており、これらがその独特の化学的性質に貢献しています。
準備方法
2-(4-ベンジルピペラジン-1-イル)-N’-(3-フルオロベンジリデン)アセトヒドラジドの合成は、一般的に、中間体の生成を含む複数のステップを伴います。一般的な合成経路には、次のステップが含まれる場合があります。
ベンジルピペラジンの生成: 最初のステップには、塩基性条件下で、ピペラジンとベンジルクロリドを反応させてベンジルピペラジンを合成することが含まれます。
フルオロベンジリデン基の導入:
アセトヒドラジドの生成: 最後のステップには、中間体を酢酸ヒドラジドと反応させて目的の化合物を生成することが含まれます。
工業生産方法には、収率と純度を高めるために、温度、圧力、触媒の使用などの反応条件の最適化が含まれる場合があります。
化学反応の分析
2-(4-ベンジルピペラジン-1-イル)-N’-(3-フルオロベンジリデン)アセトヒドラジドは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができ、酸化された誘導体の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、化合物の還元された形態をもたらします。
置換: この化合物は、置換反応を受けることができ、ベンジルピペラジンまたはフルオロベンジリデン部分の官能基が他の基に置き換えられます。置換反応の一般的な試薬には、ハロゲンや求核剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究における用途
2-(4-ベンジルピペラジン-1-イル)-N’-(3-フルオロベンジリデン)アセトヒドラジドは、次のようないくつかの科学研究における用途を持っています。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用することができます。
生物学: それは、細胞プロセスに対する影響を調査し、治療薬としての可能性を評価するために、生物学的研究で使用することができます。
産業: それは、新しい材料の開発や、他の化学化合物の生産における中間体として使用することができます。
化学反応の分析
2-(4-benzylpiperazin-1-yl)-N’-(3-fluorobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzylpiperazine or fluorobenzylidene moieties are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(4-benzylpiperazin-1-yl)-N’-(3-fluorobenzylidene)acetohydrazide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as an intermediate in the production of other chemical compounds.
作用機序
2-(4-ベンジルピペラジン-1-イル)-N’-(3-フルオロベンジリデン)アセトヒドラジドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、受容体や酵素に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的や経路は、特定の用途や使用のコンテキストによって異なります。
類似の化合物との比較
2-(4-ベンジルピペラジン-1-イル)-N’-(3-フルオロベンジリデン)アセトヒドラジドは、次のような他の類似の化合物と比較することができます。
4-(4-ベンジルピペラジン-1-イル)-3-フルオロ安息香酸: この化合物は、ベンジルピペラジンとフルオロベンジリデン部分を共有していますが、アセトヒドラジド基ではなくカルボン酸基の存在が異なります。
N-(4-ベンジルピペラジン-1-イル)-3-フルオロベンズアミド: この化合物は、ベンジルピペラジンとフルオロベンジリデン基も含まれていますが、アセトヒドラジド基ではなくアミド基を持っています。
2-(4-ベンジルピペラジン-1-イル)-N’-(3-フルオロベンジリデン)アセトヒドラジドの独自性は、その官能基の特定の組み合わせにあり、これらはその独特の化学的および生物学的性質に貢献しています。
類似化合物との比較
2-(4-benzylpiperazin-1-yl)-N’-(3-fluorobenzylidene)acetohydrazide can be compared with other similar compounds, such as:
4-(4-Benzylpiperazin-1-yl)-3-fluorobenzoic acid: This compound shares the benzylpiperazine and fluorobenzylidene moieties but differs in the presence of a carboxylic acid group instead of the acetohydrazide group.
N-(4-Benzylpiperazin-1-yl)-3-fluorobenzamide: This compound also contains the benzylpiperazine and fluorobenzylidene groups but has an amide group instead of the acetohydrazide group.
The uniqueness of 2-(4-benzylpiperazin-1-yl)-N’-(3-fluorobenzylidene)acetohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
303103-72-2 |
|---|---|
分子式 |
C20H23FN4O |
分子量 |
354.4 g/mol |
IUPAC名 |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23FN4O/c21-19-8-4-7-18(13-19)14-22-23-20(26)16-25-11-9-24(10-12-25)15-17-5-2-1-3-6-17/h1-8,13-14H,9-12,15-16H2,(H,23,26)/b22-14+ |
InChIキー |
QHOIGGLNMLBWMG-HYARGMPZSA-N |
異性体SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=CC=C3)F |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975178.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11975185.png)
![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11975191.png)

![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11975198.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11975208.png)


![Diisobutyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975248.png)

![Isopropyl (2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975253.png)


